molecular formula C19H25NO3S B12193484 N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B12193484
M. Wt: 347.5 g/mol
InChI Key: YKIAFDJSEKGPGM-UHFFFAOYSA-N
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Description

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the butoxy group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.

    Methylation: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide structure may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a benzyl group.

    N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of both a benzyl group and a butoxy group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-4-5-11-23-18-12-15(2)16(3)13-19(18)24(21,22)20-14-17-9-7-6-8-10-17/h6-10,12-13,20H,4-5,11,14H2,1-3H3

InChI Key

YKIAFDJSEKGPGM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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